Thiosildenafil

Description

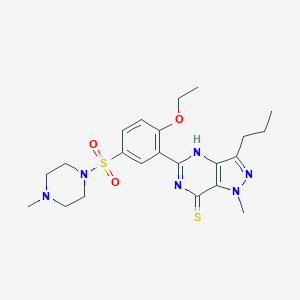

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUBVCQVNMLSTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197336 | |

| Record name | Thiosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479073-79-5 | |

| Record name | Thiosildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479073-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRL3FWK7XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Structural Elucidation of Thiosildenafil and Its Analogs

Synthetic Pathways for Thiosildenafil and Related Compounds

The synthesis of this compound and its analogs can involve various chemical reactions, often building upon synthetic routes developed for sildenafil (B151).

Convergent Synthesis Approaches

While specific detailed convergent synthesis approaches solely for this compound are not extensively detailed in the provided search results, the synthesis of sildenafil itself can involve convergent strategies where different molecular fragments are synthesized separately and then coupled together. researchgate.net Analogous convergent approaches could potentially be adapted for this compound synthesis by incorporating the necessary modifications to introduce the thiocarbonyl group at an appropriate stage.

Chlorosulfonation Reactions in this compound Synthesis

Chlorosulfonation is a key reaction in the synthesis of sildenafil and its analogs, including this compound. This reaction typically involves treating a substituted aromatic ring with chlorosulfonic acid (ClSO₃H) nih.govnih.govuni.lufishersci.ietcichemicals.com to introduce a chlorosulfonyl (SO₂Cl) group. This sulfonyl chloride intermediate is then reacted with an appropriate amine, such as N-methylpiperazine, to form the sulfonamide moiety present in this compound. researchgate.net One patented route for this compound synthesis involves the chlorosulfonation of a compound that already contains the thiocarbonyl group. core.ac.uk

Substitution of Key Functional Groups (e.g., oxygen to sulfur)

A defining step in the synthesis of this compound from a sildenafil-like precursor is the substitution of a key oxygen atom with a sulfur atom. This typically involves the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S). This transformation can be achieved by treating a sildenafil-like compound with a thionating agent, such as phosphorus pentasulfide (P₂S₅). core.ac.uk This oxygen-to-sulfur substitution occurs in the pyrazolopyrimidine ring system. jfda-online.comfda.gov.twresearchgate.netcapes.gov.br

Structural Characterization Methodologies

Various analytical techniques are employed to confirm the structure of this compound and its analogs. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for this purpose. jfda-online.comjfda-online.comresearchgate.netnih.govnih.govtandfonline.comlgcstandards.comacs.orgaust.edu.syuniv-tlse3.frresearchgate.netresearchgate.netresearchgate.netcapes.gov.brresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, DOSY NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its analogs, providing detailed information about the arrangement of atoms within the molecule. jfda-online.comjfda-online.comresearchgate.netnih.govnih.govtandfonline.comlgcstandards.comacs.orgaust.edu.syuniv-tlse3.frresearchgate.netresearchgate.netresearchgate.netcapes.gov.brresearchgate.netresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized.

¹H NMR Spectroscopy: Proton NMR provides information about the different types of hydrogen atoms and their chemical environments within the molecule. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum are characteristic of a compound's structure. jfda-online.comlgcstandards.comacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net For this compound derivatives, characteristic signals are observed for aromatic protons, methyl and methylene (B1212753) groups on the piperazine (B1678402) ring, and the protons of the propyl and ethoxy substituents. acs.orgresearchgate.netresearchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the ¹³C signals are indicative of the hybridization and electronic environment of each carbon atom. jfda-online.comresearchgate.netresearchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon. jfda-online.comresearchgate.netlawdata.com.tw

DOSY NMR: Diffusion Ordered Spectroscopy (DOSY) NMR is a technique that separates signals based on the diffusion coefficients of the molecules in a mixture. aust.edu.syuniv-tlse3.frcapes.gov.brresearchgate.netnih.gov This is particularly useful for analyzing complex samples, such as dietary supplements, to identify and differentiate this compound and its analogs from other components without prior separation. aust.edu.syuniv-tlse3.frcapes.gov.brresearchgate.netnih.gov 2D and even 3D DOSY experiments, such as DOSY-COSY, can provide both separation and structural correlation information. univ-tlse3.frresearchgate.netnih.gov

Detailed NMR data, including chemical shifts and coupling constants, are essential for the definitive identification of this compound and its various analogs, such as thiohomosildenafil (B29216), hydroxythiohomosildenafil (B1673985), and propoxyphenyl this compound. jfda-online.comjfda-online.comfda.gov.twresearchgate.netcapes.gov.brnih.govtandfonline.comresearchgate.net

Table: Selected ¹H NMR Chemical Shifts for this compound and Analogs

| Compound | Solvent | Characteristic ¹H Signals (ppm) | Reference |

| This compound | DMSO-d₆ | Aromatic protons, N-CH₃ singlet (~4.5) | lgcstandards.comacs.org |

| This compound | CDCl₃ | Aromatic protons, N-CH₃ singlet (~4.5) | researchgate.net |

| This compound | CD₃CN:D₂O | Aromatic protons, N-CH₃ singlet (~4.45) | researchgate.netresearchgate.net |

| Thiohomosildenafil | DMSO-d₆ | Distinct signals compared to this compound | researchgate.netresearchgate.net |

| Hydroxythiohomosildenafil | DMSO-d₆ | Distinct signals compared to this compound and thiohomosildenafil | jfda-online.comresearchgate.net |

| Propoxyphenyl this compound | CDCl₃ | Signals indicative of propoxy group substitution | nih.govtandfonline.com |

Table: Selected ¹³C NMR Chemical Shifts for this compound and Analogs

| Compound | Solvent | Characteristic ¹³C Signals | Reference |

| This compound | DMSO-d₆ | Signals for aromatic carbons, pyrazolopyrimidine carbons, etc. | jfda-online.comnih.gov |

| Thiohomosildenafil | DMSO-d₆ | Distinct signals compared to this compound | jfda-online.comresearchgate.net |

| Hydroxythiohomosildenafil | DMSO-d₆ | Distinct signals compared to this compound and thiohomosildenafil | jfda-online.comresearchgate.net |

Note: Detailed ¹³C assignments were less frequently provided in the snippets compared to ¹H data. This table indicates the availability of ¹³C NMR data for these compounds.

Other spectroscopic techniques, such as High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC/MS/MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy, are also commonly used in conjunction with NMR for comprehensive structural characterization and identification of this compound and its analogs. jfda-online.comjfda-online.comfda.gov.twresearchgate.netcapes.gov.brnih.govnih.govtandfonline.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, enabling the determination of the elemental composition of this compound and its analogs. numberanalytics.com Tandem Mass Spectrometry (MS/MS) offers detailed structural information by analyzing the fragmentation patterns of ions. numberanalytics.comsynthinkchemicals.com This is particularly useful for differentiating between isomeric compounds and identifying structural modifications. synthinkchemicals.comresearchgate.net

Studies have utilized LC/MS/MS with electrospray ionization (ESI-MS/MS) in positive ion mode for the analysis of this compound and its derivatives. usk.ac.id The molecular ion of this compound ([TSLD+H]⁺) has been observed at m/z 491, and the sodium adduct ([TSLD+Na]⁺) at m/z 513. usk.ac.idresearchgate.netresearchgate.net For a this compound analog, propoxyphenylhydroxyethylthis compound, the protonated molecular ion ([PHTSLD+H]⁺) was found at m/z 533. usk.ac.idresearchgate.net

The mass fragmentation patterns of this compound and its analogs are often similar to that of sildenafil, indicating structural relationships. jfda-online.comresearchgate.net However, this compound-like analogues can produce more fragments compared to sildenafil-like analogues. researchgate.net A prominent fragmentation pathway observed in this compound compounds during collision-induced dissociation (CID) is the intramolecular transfer of an alkyl group from the piperazine nitrogen atom to the sulfur atom of the thiocarbonyl group. nih.gov This phenomenon has been demonstrated by comparing the fragmentation patterns of sildenafil-type compounds and this compound derivatives. nih.gov For instance, CID of thiohydroxyhomosildenafil shows a facile hydroxyethyl (B10761427) migration to the sulfur atom, followed by a second intramolecular reaction forming a spiro-1,3-oxathiolane ring, which then fragments to produce both carbonyl and thiocarbonyl product ions. nih.gov Methyl migration to the thiocarbonyl sulfur atom is dominant in this compound. nih.gov

Common product ions have been identified for sildenafil and its analogs at m/z 311.15 and 283.12. koreascience.kr For this compound analogues, major product ions were found at m/z 327.12 and 299.09 in QTOF-MS/MS mode. koreascience.kr The peak at m/z 377.12 corresponds to the loss of a methyl piperazine group from the protonated molecule ([M+H]⁺), while the peak at m/z 311.15 is attributed to the loss of a methyl sulfonyl piperazine group from [M+H]⁺. koreascience.kr

Interactive Table 1: Mass Spectrometry Data for this compound and Analogs

| Compound Name | Ion Type | m/z Value | Fragmentation Notes | Source |

| This compound | [M+H]⁺ | 491 | Similar fragmentation to sildenafil; methyl migration to thiocarbonyl sulfur dominant | usk.ac.idresearchgate.netresearchgate.netnih.gov |

| This compound | [M+Na]⁺ | 513 | Sodium adduct | usk.ac.idresearchgate.net |

| Propoxyphenylhydroxyethylthis compound | [M+H]⁺ | 533 | usk.ac.idresearchgate.net | |

| This compound Analogues | Product Ion | 327.12 | Major product ion in QTOF-MS/MS | koreascience.kr |

| This compound Analogues | Product Ion | 299.09 | Major product ion in QTOF-MS/MS | koreascience.kr |

| Sildenafil Analogues | Product Ion | 311.15 | Common ion | koreascience.kr |

| Sildenafil Analogues | Product Ion | 283.12 | Common ion | koreascience.kr |

| This compound Analogues | Fragment | 377.12 | Loss of methyl piperazine from [M+H]⁺ | koreascience.kr |

| This compound Analogues | Fragment | 311.15 | Loss of methyl sulfonyl piperazine from [M+H]⁺ | koreascience.kr |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups present in this compound and its analogs. The IR spectrum is typically recorded in the 400-4000 cm⁻¹ range using techniques like KBr pellets. jfda-online.comresearchgate.net

A characteristic absorption in the IR spectrum of this compound is a strong band in the range of 1288-1242 cm⁻¹, which is attributed to the thiocarbonyl (C=S) group. usk.ac.idresearchgate.netresearchgate.net This absorption is a key indicator of the structural difference between this compound and sildenafil, where a carbonyl (C=O) group is present instead. jfda-online.comresearchgate.net

Other characteristic IR absorption peaks observed in this compound and its analogs include those for amine groups (around 3265 cm⁻¹), aromatic rings (such as at 1572, 1497, and 3092 cm⁻¹), and the sulfonyl group (SO₂) stretch, which can appear around 1172 cm⁻¹ or 1149 cm⁻¹. researchgate.netjfda-online.com

Interactive Table 2: Characteristic IR Absorption Bands

| Functional Group | Wavenumber Range (cm⁻¹) | Compound Type | Source |

| C=S (Thiocarbonyl) | 1288-1242 | This compound, Analogs | usk.ac.idresearchgate.netresearchgate.net |

| N-H (Amine) | ~3265, 3312 | This compound, Analogs | jfda-online.com |

| Aromatic Ring | 1572, 1497, 3092 | This compound, Analogs | jfda-online.com |

| SO₂ Stretch | ~1172, 1149 | This compound, Analogs | researchgate.net |

| C=O (Carbonyl) | 1690, 1697 | Analogs (e.g., Sildenafil) | researchgate.netjfda-online.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the electronic transitions within a molecule, providing information about conjugated systems and chromophores. The UV spectrum of this compound and its analogs is typically determined using a UV-Visible spectrophotometer. jfda-online.comresearchgate.net

The UV spectrum of this compound shows characteristic absorption maxima (λmax). Studies have reported λmax values for this compound at 226 and 295 nm. jfda-online.comcaymanchem.com The UV spectral patterns of this compound analogues are often similar to that of this compound itself. jfda-online.com This similarity in UV spectra can be a preliminary indicator of a compound being a this compound analogue. jfda-online.comresearchgate.net

Interactive Table 3: UV-Vis Absorption Maxima

| Compound Name | λmax (nm) | Source |

| This compound | 226, 295 | jfda-online.comcaymanchem.com |

| This compound | 354 | caymanchem.com |

| This compound Analogues | Similar to this compound | jfda-online.comresearchgate.netjfda-online.com |

These spectroscopic techniques, when used in combination, provide comprehensive data for the unambiguous identification and structural elucidation of this compound and its various analogs.

This compound is a synthetic compound that has garnered attention primarily as a structural analog of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. wikipedia.orgjfda-online.com It has been identified as an adulterant in various products marketed as natural or herbal sexual enhancement supplements. wikipedia.orgjfda-online.com While its presence in such products is unapproved and poses potential health risks due to a lack of formal testing, research has been conducted to understand its pharmacological and biochemical properties, particularly its interaction with phosphodiesterase enzymes and its metabolic profile. wikipedia.orgresearchgate.netnih.gov

Pharmacological and Biochemical Investigations of Thiosildenafil

Enzyme Inhibition Studies

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Thiosildenafil | 10228242 |

| Sildenafil (B151) | 135220461 |

| Tadalafil (B1681874) | 110546 |

| Vardenafil | 119671 |

| Avanafil | 25843709 |

| cGMP | 6075 |

| cAMP | 6076 |

| Piperazine (B1678402) | 4837 |

| Ketoconazole | 4563 |

| Itraconazole | 5528 |

| Erythromycin | 183225 |

| Quinidine | 444499 |

| Sulfaphenazole | 5315 |

| Bosentan | 6992631 |

| Nitroglycerin | 4517 |

| Pentaerythritol | 10471 |

| Codeine | 5284371 |

| Morphine | 5288826 |

| Nirmatrelvir | 155917463 |

| Ritonavir | 467412 |

| Warfarin | 54678431 |

| Omeprazole | 4591 |

| Clopidogrel | 60606 |

| Acetaminophen | 1983 |

| Ethanol | 702 |

| Grapefruit juice | 71691634 |

| Simvastatin | 54648466 |

| Fluconazole | 3362 |

| Orlistat | 446501 |

| Acarbose | 27354 |

| Voglibose | 91788 |

| Miglitol | 441315 |

| Benznidazole | 134977 |

| Chloramphenicol | 5959 |

| Artesunate | 6917363 |

| Yohimbine | 6036 |

| Curcumin | 969516 |

| Pomegranate juice | 12414274 |

| Horny goat weed | 6917258 |

| Thai ginseng | 6917586 |

| Arugula | 5359701 |

| Black seed | 5362518 |

| Garden cress | 5359702 |

| Fenugreek | 6917265 |

| Pummelo juice | 6917260 |

| Citrus lemon juice | 6917259 |

| Dexamethasone | 5742 |

| Tramadol | 33746 |

| Diazepam | 3016 |

| Phentolamine | 4774 |

| Tetrahydropalmatine | 156196 |

| Sulfoaildenafil (B1260634) | 56841591 |

| Thiohomosildenafil (B29216) | 1353018-09-3 |

| Hydroxythiohomosildenafil (B1673985) | 1353018-11-7 |

| Desmethyl this compound | 172993409 |

| Nor-acetildenafil | 10228243 |

| Acetildenafil | 10228244 |

Data Tables (Interactive - Conceptual representation as actual interactive tables are not supported in this format):

Table 1: Comparative PDE Inhibition (Conceptual)

| Compound | PDE5 IC50 (nM) | PDE1 Selectivity (Fold) | PDE4 Selectivity (Fold) | PDE6 Selectivity (Fold) | PDE11 Selectivity (Fold) | Source |

| This compound | Data not found | Data not found | Data not found | Data not found | Data not found | - |

| Sildenafil | 5.22 nih.gov | 248 nih.gov | 366 nih.gov | 20 nih.gov | >10,000 nih.gov | nih.gov |

| Tadalafil | 2.35 nih.gov | Data not found | Data not found | Data not found | Data not found | nih.gov |

| TPN729MA | 2.28 nih.gov | 248 nih.gov | 366 nih.gov | 20 nih.gov | 2671 nih.gov | nih.gov |

Structure Activity Relationship Sar Studies of Thiosildenafil Analogs

Elucidation of Key Structural Features for PDE5 Inhibition

Studies on sildenafil (B151) and its analogs have provided significant insights into the key structural features required for potent PDE5 inhibition. The core structure of these inhibitors, including thiosildenafil, typically involves a pyrazolopyrimidinone (B8486647) moiety. This core structure is crucial for engaging in hydrophobic interactions within the active site of the PDE5 enzyme. mdpi.com Specifically, the pyrazolopyrimidinone ring system of sildenafil has been shown to interact hydrophobically with residues such as Val782, Leu785, Tyr612, and Phe820 in the PDE5 active site. mdpi.com A notable interaction involves a face-to-face pi-pi interaction with the phenyl ring of Phe820. mdpi.com

In addition to the hydrophobic core, specific functional groups and their positions on the molecule play a critical role in determining inhibitory potency and selectivity. For sildenafil, a bidentate hydrogen bond interaction with the amide group of Gln817 is observed, contributing to its stable binding within the active site. mdpi.com The N2 position of the pyrazolopyrimidinone ring is oriented towards a solvent-exposed pocket, suggesting that this position can accommodate various substituents, which can be explored for SAR studies to modulate activity and properties. researchgate.net

This compound, sharing a similar structural scaffold with sildenafil, is also recognized as a PDE5 inhibitor. researchgate.netresearchgate.net While specific detailed binding interactions of this compound itself are less extensively documented in the provided snippets compared to sildenafil, theoretical calculations have been employed to analyze the potential activity and mode of action of thio analogs like sulfoaildenafil (B1260634) with PDE5, indicating that they can influence PDE5 activity. researchgate.net The fundamental interactions observed for sildenafil with key amino acids in the PDE5 active site, such as Gln817 and Phe820, are likely to be relevant for understanding the binding of this compound and its analogs as well, given their structural similarities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This allows for the prediction of the activity of new, untested compounds based on their structural properties. QSAR studies have been applied to PDE5 inhibitors, including sildenafil and its analogs, to understand the structural features that govern their inhibitory potency.

Some QSAR models have included this compound and its analogs in their datasets. For instance, a general QSAR model was developed using data from several PDE5 inhibitors, including sildenafil, this compound, and thiomethisosildenafil, among others. researchgate.net Such models aim to correlate various molecular descriptors (representing physicochemical, electronic, and structural properties) with the observed biological activity (e.g., IC50 values for PDE5 inhibition).

While the specific details of the QSAR models applied directly to this compound derivatives, including the exact descriptors used and the resulting equations, are not fully elaborated in the provided snippets, the mention of these studies indicates that computational approaches have been utilized to analyze the SAR of this class of compounds. researchgate.netstjamespharmacycollege.in QSAR modeling in this context can help identify which structural modifications in this compound derivatives are likely to lead to improved PDE5 inhibitory activity, guiding the rational design of novel analogs. wikipedia.org The application of techniques like Orbitrap-mass spectrometry in conjunction with QSAR can also aid in differentiating and characterizing various sildenafil- and this compound-like analogs. stjamespharmacycollege.in

Design and Synthesis of Novel this compound Analogs for SAR Exploration

The design and synthesis of novel this compound analogs are integral to comprehensive SAR studies. By systematically modifying specific parts of the this compound structure, researchers can investigate the effect of these changes on PDE5 inhibitory activity. This process involves rational design based on existing SAR information and structural knowledge of the PDE5 enzyme, followed by chemical synthesis to create the target compounds.

Novel this compound analogs have been designed and synthesized to explore variations around the core structure. For example, the synthesis of analogues of this compound has been reported, with some studies mentioning the use of propoxyphenyl-thiosildenafil as an intermediate in the preparation of novel pyrazolopyrimidinethiones. americanchemicalsuppliers.com The identification and structural elucidation of propoxyphenyl this compound, an analog where the ethoxy group of this compound is replaced by a propoxy group, exemplifies the type of modifications pursued in SAR exploration. researchgate.net

Synthetic strategies for creating these analogs often involve multi-step chemical reactions, building upon established methods for synthesizing sildenafil and related pyrazolopyrimidine derivatives. wikipedia.org Researchers may explore modifications at different positions of the molecule, such as alterations to the substituents on the phenyl ring, the piperazine (B1678402) moiety, or the propyl group, as well as variations within the pyrazolopyrimidinethione core itself. sci-hub.st The synthesized compounds are then evaluated for their PDE5 inhibitory activity through in vitro enzymatic assays to determine their potency (e.g., IC50 values). dntb.gov.uabellbrooklabs.com Analysis of the activity data for the series of analogs allows for the development of detailed SAR, correlating specific structural changes with observed changes in biological activity. researchgate.netnih.gov Techniques like NMR and MS/MS are crucial for the structural characterization of these newly synthesized analogs. researchgate.net

Preclinical Research and Toxicological Considerations of Thiosildenafil

In Vitro Toxicological Assessments

In vitro toxicity testing involves analyzing the effects of chemical substances on cultured bacterial or mammalian cells outside a living organism. criver.comwikipedia.org These studies are crucial for identifying potentially hazardous chemicals early in the development process and can serve as alternatives or complements to animal testing. criver.comwikipedia.orgporsolt.com

Cellular Viability Studies (e.g., HepG2 cells)

Cellular viability studies are a key component of in vitro toxicology, assessing the impact of compounds on cell survival. porsolt.com HepG2 cells, a human liver cell line, are commonly used in such assessments. clintox.orgnih.gov While specific detailed studies on thiosildenafil's impact on HepG2 cell viability are not extensively documented in the provided search results, research on sildenafil (B151), a closely related analog, has been conducted using HepG2 cells. Toxicological tests on sildenafil citrate (B86180) showed a decrease in the cellular viability of HepG2 cells by 50% at an initial concentration of 400 mg/L. mdpi.com However, biotransformation products of sildenafil showed an absence of toxicity in these assays. mdpi.com

Mutagenesis and Genotoxicity Analyses

Genotoxicity testing is performed to assess the potential of a substance to induce genetic damage, such as mutations or chromosomal damage. porsolt.com These tests are crucial indicators of potential long-term health effects like carcinogenicity or mutagenicity. porsolt.com While direct genotoxicity data for this compound is scarce in the provided information, the genotoxic potential of sildenafil and its derivatives has been a subject of investigation. mdpi.comaxios-research.comsynzeal.com Studies have examined the mutagenic and genotoxic potential of drugs like sildenafil on mammalian cell lines or bacterial models. mdpi.com For instance, while sildenafil and tadalafil (B1681874) did not induce an SOS activation response, Ames test results have been considered. mdpi.com Additionally, studies using Comet and diffusion assays and RAPD-PCR have evaluated the genotoxicity of drugs, showing a statistically significant loss of DNA integrity after prolonged exposure to sildenafil citrate in some models. mdpi.com

In Vivo Preclinical Studies (limited data expected)

In vivo toxicology studies examine the toxic effects of compounds on living organisms, typically animals, to predict potential adverse effects in humans. biobide.cominterbiotox.com These studies range from acute (single dose) to sub-chronic (repeated dose) and chronic toxicity assessments. interbiotox.com Due to its status as an unapproved analog often found in unregulated products, comprehensive in vivo studies on this compound are limited. wikipedia.org

Assessment of Environmental Ecotoxicity

Assessment of environmental ecotoxicity evaluates the potential harm of a substance to ecosystems and their components. Pharmaceuticals, including PDE5 inhibitors like sildenafil, are recognized as emerging environmental contaminants. mdpi.com They can enter the environment through wastewater treatment plants and potentially accumulate in water bodies, posing risks to aquatic organisms. mdpi.com Studies on the environmental fate and effects of sildenafil have shown its presence in ground and surface waters and its recalcitrance in agricultural soils irrigated with treated wastewater, suggesting potential for accumulation. mdpi.com While specific ecotoxicity data for this compound was not detailed, its structural similarity to sildenafil suggests a potential for similar environmental considerations.

Comparative Toxicological Profiles with Sildenafil and Other Analogs

This compound is a structural analog of sildenafil, with a key difference being the replacement of a carbonyl group with a thiocarbonyl group. wikipedia.orgresearchgate.net This structural modification can influence its pharmacological activity and potentially its toxicological profile. medsafe.govt.nz

Studies have indicated that thio-analogs, including this compound, can be more potent inhibitors of PDE5 compared to sildenafil. medsafe.govt.nz For instance, some this compound analogues have shown PDE5 IC50 values ranging from 0.40-0.62 nM, compared to 6.86 nM for sildenafil, suggesting increased inhibitory activity. medsafe.govt.nz

While sildenafil itself is generally well-tolerated, it is associated with certain adverse effects. researchgate.net The lack of formal testing for this compound means its specific toxicological profile in humans and animals remains largely uncharacterized. wikipedia.orgbenchchem.com However, given the structural similarities, it is plausible that this compound could exhibit similar pharmacological effects and potentially similar risks to sildenafil and other PDE5 inhibitors. benchchem.commdpi.com The presence of this compound and other unapproved analogs in unregulated products poses a serious health risk precisely because their efficacy and toxic effects have not been clinically assessed, potentially leading to unpredictable adverse effects. wikipedia.orgmdpi.comljmu.ac.uk

Some studies have focused on the identification and characterization of this compound and its derivatives as adulterants in dietary supplements, highlighting the potential dangers to consumers. researchgate.netresearchgate.netnih.gov For example, a product was found to contain a high amount of this compound and depiperazinothis compound (B569048), an analog resulting from the hydrolysis of this compound, placing consumers at risk of potentially serious side-effects. researchgate.netresearchgate.net

Comparative Potency (In vitro PDE5 Inhibition)

| Compound | PDE5 IC50 (nM) |

| Sildenafil | 6.86 |

| This compound Analogs | 0.40 - 0.62 |

Note: Data for this compound analogs is based on a patent literature reference. medsafe.govt.nz

Analytical Methodologies for Detection and Quantification of Thiosildenafil

Chromatographic Techniques

Chromatographic techniques are essential separation methods used to isolate thiosildenafil from other components in a sample matrix before detection.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., DAD, UV)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound. researchgate.netmeasurlabs.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Various detectors can be coupled with HPLC to detect the separated analytes as they elute from the column.

Diode Array Detectors (DAD), also known as Photo Diode Array (PDA) detectors, are frequently coupled with HPLC for the analysis of this compound and its analogues. jfda-online.comscioninstruments.comscioninstruments.comresearchgate.net DADs enable the simultaneous acquisition of UV-Vis absorption spectra across a range of wavelengths (typically 190-900 nm) for each eluting compound. scioninstruments.com This provides comprehensive spectral information that aids in the identification and quantification of multiple analytes within a single run, as well as allowing for peak purity assessment. scioninstruments.com HPLC-DAD has been employed as a preliminary screening tool for detecting adulterants like this compound in herbal dietary supplements. researchgate.net

UV detectors are another common type of detector used in HPLC, measuring the absorbance of analytes at specific wavelengths. scioninstruments.com While effective for quantifying compounds with strong UV chromophores, DADs offer the advantage of capturing full spectra, providing more detailed information and flexibility for analyzing compounds with different absorption characteristics. scioninstruments.commeasurlabs.com

A study on thio-sildenafil analogues utilized HPLC with a photodiode array detector. The separation was achieved on a Cosmosil 5C18-AR column (4.6 x 150 mm, 5 μm) using a mobile phase of methanol (B129727)/0.25% formic acid (70:30) at a flow rate of 0.5 mL/min. The detector monitored the eluate between 200 and 350 nm. jfda-online.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced chromatographic performance compared to conventional HPLC, utilizing smaller particle size columns and higher operating pressures. This results in faster analysis times, improved resolution, and increased sensitivity. ajprd.com UHPLC is increasingly applied in the analysis of this compound and related compounds.

UHPLC coupled with high-resolution mass spectrometry (HRMS) has been used for the analysis of this compound in dietary supplements. mdpi.com A method described the use of a Hypersil Gold C18 column (1.9 μm, 100 mm × 2.1 mm) with a mobile phase system comprising water with 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) (channel A) and methanol with 0.1% formic acid (channel B). mdpi.com

UHPLC coupled with quadrupole-orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) has also been applied for the identification of adulterants, including this compound, in dietary supplements and herbal products. ajprd.com

Mass Spectrometry-Based Methods

Mass spectrometry (MS) provides highly sensitive and specific detection and identification capabilities based on the mass-to-charge ratio of analytes and their fragmentation patterns. Coupling chromatographic techniques with MS is a powerful strategy for the analysis of this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique for the identification and quantification of this compound and its analogues. jfda-online.comajprd.comusk.ac.idresearchgate.netresearchgate.net LC-MS/MS combines the separation efficiency of LC with the high sensitivity and specificity of tandem mass spectrometry.

In LC-MS/MS, compounds separated by LC are introduced into a mass spectrometer, where selected precursor ions are fragmented, and the resulting product ions are detected. This process generates characteristic fragmentation patterns that serve as a fingerprint for unambiguous identification.

LC-MS/MS has been successfully applied to identify this compound in dietary supplements. jfda-online.comjfda-online.com One study employed a Waters 2695 Alliance LC system coupled with a Waters Quattro Premier XE tandem mass spectrometer for the analysis of thio-sildenafil analogues. jfda-online.com

Electrospray ionization (ESI-MS/MS) is a common ionization technique used in LC-MS/MS for this compound analysis. Studies have reported characteristic ions for this compound, such as the protonated molecule [TSLD+H]+ at m/z 491 and the sodium adduct [TSLD+Na]+ at m/z 513. usk.ac.idresearchgate.net

LC-MS/MS methods have been developed for the simultaneous determination of multiple adulterants, including this compound, in dietary supplements, often utilizing reversed-phase C18 columns and gradient elution. researchgate.netnih.gov

LC-MS/MS is considered one of the most effective analytical methods for the identification and structural elucidation of adulterants like this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for the analysis of this compound, particularly suitable for compounds that are volatile and thermally stable. researchgate.netresearchgate.netnih.gov GC separates compounds based on their volatility and interaction with the stationary phase of a capillary column, followed by detection by a mass spectrometer.

A GC-MS assay has been developed for the screening and identification of thioketone analogues of sildenafil (B151), including this compound. researchgate.net This method highlighted the use of a short capillary column for rapid separation and the identification of characteristic fragment ions, such as m/z 328 and m/z 299 for thiopyrazolopyrimidine, a potential marker for this class of compounds. researchgate.net GC-MS allows for the identification of compounds based on their unique mass fragmentation patterns and intact molecular ions. researchgate.net

GC-MS analysis can utilize different carrier gases, including helium and hydrogen, with hydrogen potentially offering faster analysis times. nih.gov

While GC-MS is applicable for certain compounds, LC-based methods are generally preferred for the analysis of a broader range of PDE-5 inhibitors and their analogues due to potential issues with volatility and thermal stability for some compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of an analyte and for differentiating compounds with the same nominal mass but slightly different accurate masses, such as isomers. researchgate.netnih.gov Isomers share the same molecular formula but differ in structural arrangement.

HRMS techniques, including time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) MS, offer superior mass accuracy and resolving power compared to lower-resolution instruments. nih.gov This high resolving power is critical for distinguishing this compound from its structural isomers and other compounds that may have very close masses.

HRMS has been used in combination with other spectroscopic techniques like NMR, IR, UV, and LC-MS/MS for the structural identification of thio-sildenafil analogues, including this compound. jfda-online.comjfda-online.com

Orbitrap-mass spectrometry, a type of HRMS, has demonstrated the capability to differentiate isomeric sildenafil- and this compound-like analogues based on their accurate mass MS/MS data and distinct fragmentation patterns. researchgate.net Creating a database of optimized MS/MS data for isomeric compounds facilitates their distinction even when they exhibit similar chromatographic behavior. researchgate.net

While accurate mass measurements from HRMS can provide the elemental composition, differentiating isomers often requires additional structural information obtained from fragmentation patterns generated by tandem mass spectrometry (HRMS/MS) or by achieving chromatographic separation prior to MS analysis. nih.govnih.gov

Fragmentation Pathway Analysis in Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the identification and structural characterization of this compound and its analogues. Fragmentation pathway analysis, often performed using techniques like collision-induced dissociation (CID), provides crucial information about the compound's structure based on how it breaks apart in the gas phase.

Studies on the mass spectral fragmentation pathways of this compound and related compounds have revealed characteristic fragmentation patterns. A notable gas-phase reaction observed during CID of this compound compounds is the transfer of an alkyl group from the piperazine (B1678402) nitrogen atom to the sulfur atom of the thiocarbonyl group. researchgate.netnih.gov This phenomenon has been demonstrated by comparing the electrospray ionization mass spectral fragmentation patterns of sildenafil-type compounds and this compound derivatives. researchgate.netnih.gov

The CID-MS/MS spectra of protonated precursor ions ([M+H]⁺) of sildenafil and this compound analogues yield numerous characteristic ions resulting from a series of dissociative processes. researchgate.net The product ions formed through CID offer significant insights into modifications on the piperazine ring, the phenylsulfonyl group, and the pyrazolopyrimidine moiety. researchgate.net Interpretation of MS/MS spectra allows for the elucidation of the chemical structures of these analogues. researchgate.net

High-resolution MS/MS has been successfully applied to differentiate isomeric sildenafil- and this compound-like analogues. researchgate.net Optimized MS/MS data can be used to build databases, enabling the distinction of isomeric compounds with similar chromatographic behavior based on their unique fingerprint fragment ions. researchgate.net Accurate mass measurements, particularly with techniques like FTICR-MS or Orbitrap MS, allow for the determination of elemental compositions of fragment ions, aiding in the elucidation of product ion structures. researchgate.net

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for both the identification and quantitative analysis of compounds like this compound. acs.orgnih.gov Quantitative NMR (qNMR) utilizes the principle that the ratio of signal areas in an NMR spectrum is directly proportional to the ratio of the number of nuclei producing those signals, regardless of whether they are in the same or different molecules. fujifilm.com This property makes qNMR suitable for determining the mass fraction or purity of an analyte using a standard. fujifilm.com

qNMR can be applied for absolute or relative quantification. fujifilm.com While relative quantification is useful for verifying chemical structure and mixture ratios, absolute quantification is employed for measuring purity and concentration, which is relevant in the analysis of pharmaceutical compounds and adulterants. fujifilm.com

Benchtop cryogen-free low-field NMR spectrometers have been evaluated for their potential in detecting and quantifying adulteration in dietary supplements. acs.org Studies have shown good correlation between quantification results obtained using low-field NMR and high-field NMR, demonstrating the feasibility of using benchtop systems for this purpose. acs.org For instance, the CH₃ signal can be used to differentiate sildenafil derivatives from this compound derivatives, as they appear at different chemical shifts (approximately 4.2 ppm for sildenafil derivatives and 4.5 ppm for this compound derivatives). acs.org

qNMR is considered a rapid and accurate analytical tool for both qualification and quantification in the pharmaceutical domain. nih.gov It can be used for the simultaneous identification and quantification of drugs and is particularly useful in early drug development stages where sample amounts may be limited. nih.gov qNMR has proven to be a routine practice in the pharmaceutical industry for qualifying drug products and can help in identifying and quantifying impurities and residual solvents. nih.gov

Immunochromatographic (IC) Assays for Screening

Immunochromatographic assays (IC assays), also known as lateral flow immunoassays (LFIA) or rapid diagnostic tests (RDT), are a widely used platform for rapid, on-site screening of target substances. mdpi.com These assays are characterized by their simplicity, speed, and portability, requiring minimal infrastructure and technical expertise. mdpi.com

IC assays are based on the specific binding reaction between an analyte (antigen) and a selective antibody, forming an antigen-antibody complex. mdpi.com In the context of screening for compounds like this compound, the assay typically involves a test line and a control line on a strip. mdpi.com The test line is coated with an antibody that can bind to the target analyte (this compound), while the control line binds to a labeled reagent independently of the analyte's presence, confirming the test's proper functioning. mdpi.com A colored signal, often produced by gold nanoparticles or latex beads conjugated to antibodies, becomes visible on the test line if the analyte is present above a certain detection limit. mdpi.com

IC assays have been explored for the rapid detection of sildenafil and its analogues in various products, including functional foods. dntb.gov.uaresearchgate.net While specific details on IC assays solely for this compound were not extensively found in the search results, the principle of using immunoassays for detecting sildenafil analogues suggests their potential applicability for screening this compound due to structural similarities. dntb.gov.uaresearchgate.net The development of an immunochromatographic assay for detecting sildenafil and its analogues in functional foods has been reported, indicating the feasibility of this approach for screening PDE5 inhibitors. researchgate.net

Development and Validation of Analytical Methods

The development and validation of analytical methods for this compound are essential to ensure the accuracy, reliability, and regulatory compliance of testing procedures. psu.edulabmanager.com Analytical method development involves creating procedures to identify, quantify, and characterize a substance, aiming for consistent and reliable results across different conditions, analysts, and instruments. labmanager.com

Method validation is the process of scientifically proving that an analytical method is suitable for its intended purpose. psu.edulabmanager.com This is a critical step in pharmaceutical development and quality control. psu.edu Validation parameters are typically defined by regulatory guidelines, such as those from the ICH (International Council for Harmonisation) and regulatory bodies like the FDA (Food and Drug Administration). psu.edulabmanager.com Key validation parameters include specificity, accuracy, precision, linearity, range, detection limit, and quantitation limit. labmanager.com

For the analysis of compounds like this compound, particularly in complex matrices such as dietary supplements, the development of robust and specific methods is crucial to avoid interference from other components. labmanager.com1health4food.nl High-performance liquid chromatography (HPLC) coupled with various detectors, including UV and mass spectrometry, is commonly used for the separation and detection of PDE5 inhibitors and their analogues. researchgate.netresearchgate.netresearchgate.net The development of HPLC methods involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength. researchgate.net

Validation of these methods involves experimental studies to confirm that they meet predefined acceptance criteria. psu.eduresearchgate.net This includes evaluating parameters like accuracy (closeness of results to the true value), precision (repeatability and reproducibility), and specificity (ability to measure the analyte without interference). labmanager.com For instance, the validation of an HPLC method for sildenafil citrate (B86180) tablets involved confirming the process through experimental studies and ensuring it met requirements for pharmaceutical formulation analysis. researchgate.net

The development and validation process should ideally precede the submission of regulatory applications. psu.edu A well-developed method is generally easier to validate. psu.edu The validation protocol should be written after a thorough understanding of the method's capabilities and intended use, listing the acceptance criteria that the method must meet. psu.edu

Regulatory Science and Adulteration Research of Thiosildenafil

Identification as an Illegally Added Adulterant in Dietary Supplements

Thiosildenafil has been repeatedly identified as an undeclared and illegal adulterant in a variety of consumer products, most notably in dietary supplements promoted for male sexual enhancement. nih.govjfda-online.comnih.govdovepress.comresearchgate.netnih.gov Scientific investigations have confirmed its presence in numerous products, often alongside other sildenafil (B151) analogues and approved phosphodiesterase-5 (PDE-5) inhibitors. nih.govjfda-online.comnih.govdovepress.com

The initial discovery of this compound in health supplements was a result of meticulous analytical work. nih.gov Researchers isolating unknown compounds from these products utilized a suite of advanced analytical techniques, including high-resolution mass spectrometry (HRMS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet (UV) spectroscopy to elucidate its structure. nih.govjfda-online.com These analyses revealed that this compound is a structural analogue of sildenafil where the oxygen atom of the carbonyl group in the pyrazolopyrimidine core is substituted with a sulfur atom. nih.govjfda-online.com

Further research has led to the identification of various this compound derivatives, such as thiohomosildenafil (B29216), hydroxythiohomosildenafil (B1673985), thiodimethylsildenafil (B1145479) (also known as thioaildenafil), and propoxyphenyl this compound, further complicating the landscape of dietary supplement adulteration. jfda-online.comnih.govnih.gov These findings underscore the continuous efforts by illicit manufacturers to synthesize novel compounds to circumvent regulatory detection. jfda-online.com

A cross-sectional survey of sexual enhancement products sold in California between 2016 and 2018 found that 6% of the adulterated samples contained this compound. dovepress.com Similarly, an analysis of illicit dietary supplements in the Italian market also led to the identification of a dimethylated thioderivative of sildenafil. nih.gov These instances highlight the global nature of this public health issue. nih.govdovepress.com

Table 1: Selected Research Findings on the Identification of this compound in Adulterated Products

| Year of Study | Product Type | Analytical Techniques Used | Key Findings |

|---|---|---|---|

| 2008 | Health supplements for sexual enhancement | HRMS, ESI-MS/MS, NMR, UV, IR | First detection of this compound and thiohomosildenafil in health supplements. nih.gov |

| 2010 | Dietary supplements for erectile dysfunction | NMR, HRMS, IR, UV, LC/MS/MS | Identification of this compound, thiohomosildenafil, and hydroxythiohomosildenafil. jfda-online.com |

| 2014 | Illicit dietary supplements | UPLC-TOF/MS, GC/MS | Identification of thioaildenafil (B589028) (thiodimethylsildenafil). nih.gov |

| 2014 | Natural health food product | HPLC-DAD, TOF/MS, NMR | Isolation and structural elucidation of propoxyphenyl this compound. nih.gov |

| 2023 | Sexual enhancement products | Liquid chromatography-mass spectrometry | This compound detected in 6% of adulterated samples. dovepress.com |

Monitoring and Surveillance Strategies for Adulterated Products

Effective monitoring and surveillance are crucial for detecting this compound and its analogues in adulterated products. Regulatory agencies and scientific laboratories have developed and implemented sophisticated analytical strategies to screen for these undeclared ingredients. nih.govjfda-online.comnih.gov

The primary methods for detection involve advanced chromatographic and spectrometric techniques. nih.govjfda-online.comnih.gov High-performance liquid chromatography (HPLC) coupled with various detectors, such as photodiode array (PDA) and mass spectrometry (MS), is a cornerstone of these surveillance efforts. jfda-online.comnih.gov Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a powerful tool for the simultaneous screening of a wide range of PDE-5 inhibitors and their analogues, including this compound. jfda-online.comnih.gov These methods offer high sensitivity and selectivity, allowing for the detection of trace amounts of adulterants in complex matrices like herbal supplements. nih.gov

In addition to targeted screening, non-targeted approaches using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap MS, are increasingly being used. nih.govnih.gov These techniques are invaluable for identifying novel or unexpected analogues that are not present in existing compound libraries. The development of comprehensive analytical methods capable of detecting a broad spectrum of potential adulterants is an ongoing process, driven by the continuous emergence of new synthetic compounds. jfda-online.comnih.gov

Implications for Consumer Safety and Public Health

The presence of undeclared this compound and its analogues in dietary supplements poses a significant threat to consumer safety and public health. jfda-online.comnih.gov Since these compounds are structurally similar to approved PDE-5 inhibitors, they are likely to exhibit similar pharmacological activities and, consequently, similar side effects. jfda-online.com However, as these analogues have not undergone the rigorous safety and efficacy testing required for approved pharmaceuticals, their full toxicological profiles remain unknown. jfda-online.comnih.gov

Consumers who unknowingly ingest these products are at risk of experiencing adverse health events. nih.gov This is particularly concerning for individuals with underlying health conditions, such as cardiovascular disease, or those taking other medications that could interact with these undeclared substances. dovepress.com For instance, the interaction of PDE-5 inhibitors with nitrates can lead to a dangerous drop in blood pressure. dovepress.com

Furthermore, the amount of the active ingredient in these adulterated products is not standardized and can vary widely, leading to potential overdoses. dovepress.com The lack of proper labeling and dosage information deprives consumers and healthcare professionals of the ability to make informed decisions, thereby increasing the risk of harm. jfda-online.com The widespread availability of these tainted products, often through online channels, exacerbates the public health challenge. dovepress.com

Regulatory Guidelines and Inspection Lists (e.g., Taiwan)

In response to the growing problem of adulteration, regulatory authorities in various countries have taken steps to monitor and control the market. jfda-online.com A notable example is Taiwan, where the Food and Drug Administration (TFDA) has been proactive in addressing this issue. jfda-online.com

Following the identification of this compound and its analogues in dietary supplements, Taiwanese authorities have included these compounds in their inspection list of illegal adulterants. jfda-online.com This means that products are actively screened for the presence of these substances. From January to October 2009 alone, this compound was detected in 6 samples, thiohomosildenafil in 4 samples, and hydroxythiohomosildenafil in 3 samples during routine inspections in Taiwan. jfda-online.com The TFDA continues to develop and validate analytical methods for the detection of a wide range of adulterants in food and supplements. fda.gov.tw

These regulatory actions highlight the importance of a robust post-market surveillance system to protect consumers from the dangers of adulterated products. The continuous monitoring and updating of inspection lists are essential to keep pace with the evolving tactics of illicit manufacturers. jfda-online.com

Future Directions in Thiosildenafil Research

Advanced Computational Modeling for Predictive Toxicology and Pharmacokinetics

Advanced computational modeling techniques offer promising avenues for predicting the potential toxicological profile and pharmacokinetic behavior of Thiosildenafil. Methods such as Quantitative Structure-Activity Relationships (QSAR) and Physiologically Based Pharmacokinetic (PBPK) modeling can be employed. mdpi.comfiveable.menih.govazolifesciences.com QSAR models aim to establish mathematical relationships between the chemical structure of a compound and its biological activity or toxicity, allowing for predictions based on structural properties. mdpi.comazolifesciences.com PBPK models, on the other hand, are mechanistic models that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals within the body, incorporating detailed anatomical and physiological information. fiveable.menih.govepo-berlin.com

Applying these models to this compound could help estimate its potential ADME properties and predict possible toxicological endpoints in silico, reducing the need for extensive and costly experimental studies in the initial stages. mdpi.comazolifesciences.com Challenges include obtaining accurate parameters for the models and validating their predictions. fiveable.me Future research should focus on developing and validating specific computational models for this compound, potentially leveraging data from structurally similar compounds like sildenafil (B151), while accounting for the unique structural features of this compound.

In-depth Investigations into Metabolic Pathways and Metabolite Activity

Understanding the metabolic fate of this compound in biological systems is crucial. Research into its metabolic pathways would likely involve identifying the enzymes responsible for its biotransformation, similar to studies conducted on sildenafil which is primarily metabolized by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C9. researchgate.net

Future investigations should aim to:

Identify the specific cytochrome P450 isoforms and other enzymes involved in this compound metabolism.

Elucidate the complete metabolic cascade, identifying all major metabolites.

Synthesize or isolate these metabolites to study their pharmacological activity and potential toxicity.

The identification of metabolites like depiperazinothis compound (B569048) mdpi.com highlights the importance of comprehensively mapping these pathways. Studies on metabolite activity are essential because metabolites can retain, have altered, or possess entirely new pharmacological or toxicological effects compared to the parent compound. creative-proteomics.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which have been used to identify this compound and related analogues, would be vital in these investigations. researchgate.netjfda-online.comresearchgate.net

Development of Rapid and On-site Detection Technologies

The prevalence of this compound as an adulterant in dietary supplements necessitates the development of rapid, sensitive, and on-site detection methods. Current analytical techniques like LC-MS/MS are effective but often require laboratory settings. jfda-online.commdpi.com

Future research should focus on developing portable and user-friendly technologies for rapid screening. Promising approaches include:

Surface-Enhanced Raman Scattering (SERS): SERS is a technique that offers high sensitivity, portability, and can provide rapid, on-site trace detection with minimal sample preparation. azom.com Studies have shown its potential for identifying PDE5 inhibitors and their analogues. azom.comdntb.gov.ua

Thin Layer Chromatography coupled with SERS (TLC-SERS): This combined approach can offer both separation and sensitive detection. dntb.gov.ua

Development of specific immunoassays or biosensors: These could provide rapid and potentially on-site screening capabilities.

The goal is to enable quick and cost-effective identification of this compound in various matrices, particularly in products suspected of adulteration, to protect public health. azom.com

Comprehensive Pharmacological Characterization Beyond PDE5 Inhibition

While this compound is understood to be a PDE5 inhibitor analogue, similar to sildenafil wikipedia.orgnih.gov, a comprehensive pharmacological characterization is needed to fully understand its effects. Future research should explore its activity not only on PDE5 but also on other phosphodiesterase isoforms and potential off-target effects.

Studies could investigate:

In vitro potency and selectivity for PDE5 compared to other PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11).

Effects on other relevant cellular pathways and molecular targets beyond the cGMP pathway. nih.govbenchchem.com Some research on related compounds suggests potential effects on enzymes like fatty acid amide hydrolase (FAAH), which could influence pain and inflammation pathways. benchchem.com

Potential for interaction with other biological systems.

Understanding the full pharmacological profile is critical for assessing potential therapeutic uses and predicting possible side effects, even if the compound is currently only recognized as an adulterant.

Research into Potential Therapeutic Applications (if any, with Strict Ethical Considerations)

Given that this compound is a structural analogue of sildenafil, an approved drug for erectile dysfunction and pulmonary hypertension nih.govnih.gov, research into potential therapeutic applications of this compound itself could be considered, but only under the most stringent ethical frameworks and regulatory oversight.

Any exploration of therapeutic potential must be preceded by:

Thorough preclinical studies, including comprehensive pharmacokinetic and toxicological evaluations, potentially guided by advanced computational modeling (as discussed in 8.1 and 8.2).

Rigorous assessment of its pharmacological profile beyond PDE5 inhibition (as discussed in 8.4) to identify any unique or advantageous properties.

Q & A

Q. What validated analytical methods are recommended for detecting Thiosildenafil in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for precise quantification . Fluorescence polarization immunoassays (FPIA) can also detect this compound in adulterated samples, but cross-reactivity with structural analogs (e.g., dimethylsildenafil) must be validated to avoid false positives . Sample preparation should include solid-phase extraction (SPE) to minimize matrix interference.

Q. How should researchers design a synthesis protocol for this compound to ensure purity and reproducibility?

- Methodological Answer : Synthesis protocols must adhere to strict reaction stoichiometry and purification steps (e.g., recrystallization or column chromatography) to achieve ≥95% purity . Reaction intermediates should be characterized via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Stability studies under varying pH and temperature conditions are critical to validate storage protocols.

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s PDE5 inhibition studies?

- Methodological Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) are standard for calculating IC50 values. ANOVA with post-hoc tests (e.g., Tukey’s HSD) should compare inhibition across analogs like sildenafil and tadalafil . Power analysis must be conducted a priori to determine sample size adequacy, reducing Type II errors .

Advanced Research Questions

Q. How do this compound’s PDE5 inhibition kinetics differ from those of Sildenafil under varying physiological conditions?

- Methodological Answer : Conduct in vitro enzyme kinetics assays using recombinant PDE5 isoforms. Compare Michaelis-Menten parameters (Km, Vmax) via Lineweaver-Burk plots under simulated physiological conditions (e.g., pH 7.4, 37°C) . Surface plasmon resonance (SPR) can quantify binding affinity (KD) differences. Include negative controls (e.g., unmodified PDE5) to isolate this compound-specific effects.

Q. What strategies resolve contradictions in reported bioactivity data for this compound across independent studies?

- Methodological Answer : Perform a systematic review with meta-analysis, stratifying data by experimental variables (e.g., assay type, cell lines, dosage). Use funnel plots to assess publication bias and Cochran’s Q-test to evaluate heterogeneity . Replicate conflicting studies under standardized conditions, controlling for batch-to-batch compound variability .

Q. How can in silico modeling predict this compound’s interactions with PDE5 isoforms and off-target receptors?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding poses in PDE5’s catalytic domain. Validate predictions with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability . Cross-reference results with PharmMapper or ChEMBL databases to identify off-target risks (e.g., adenosine receptors).

Ethical and Experimental Design Considerations

Q. What ethical frameworks ensure responsible in vivo testing of this compound’s pharmacological effects?

- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design . Obtain institutional animal care committee (IACUC) approval, prioritizing the 3Rs (Replacement, Reduction, Refinement). For human tissue studies, comply with Declaration of Helsinki protocols .

Q. How should researchers mitigate confounding variables in longitudinal studies of this compound’s metabolic stability?

- Methodological Answer : Use crossover study designs to control for inter-individual variability. Apply mixed-effects models to account for time-dependent factors (e.g., enzyme induction). Include covariates like CYP3A4 activity in regression analyses .

Data Reporting and Validation

Q. What criteria validate this compound’s analytical detection limits in regulatory-compliant studies?

Q. How can researchers ensure reproducibility in this compound’s pharmacokinetic (PK) profiling?

- Methodological Answer : Use standardized PK models (e.g., non-compartmental analysis) with Phoenix WinNonlin®. Report all parameters (t½, Cmax, AUC) with 95% confidence intervals. Share raw data in repositories like Figshare to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.